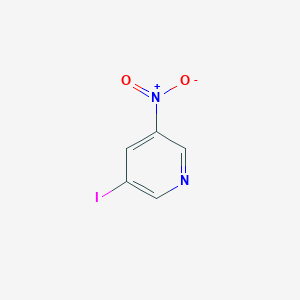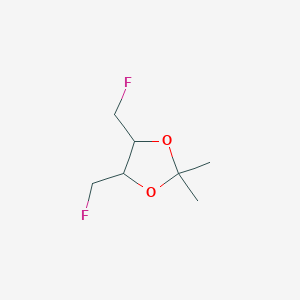
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that contains chlorine, fluorine, and a p-tolyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with p-tolyl derivatives. One common method includes the use of a chlorinating agent in the presence of a tertiary amine catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The process generally involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Chlorinating Agents: Used in the initial synthesis to introduce chlorine atoms.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Tertiary Amines: Act as catalysts in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrimidines with different functional groups .
Scientific Research Applications
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it often acts by inhibiting kinase enzymes, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Shares a similar structure but lacks the p-tolyl group.
4,6-Dichloro-2-methylpyrimidine: Another related compound with a methyl group instead of a p-tolyl group.
Uniqueness
4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms along with a p-tolyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H7Cl2FN2 |
|---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
4,6-dichloro-5-fluoro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-2-4-7(5-3-6)11-15-9(12)8(14)10(13)16-11/h2-5H,1H3 |
InChI Key |
PLUCIEJHBCBUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




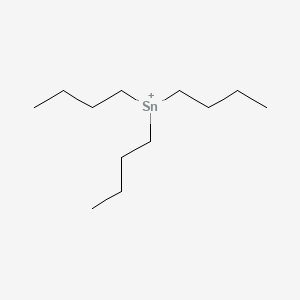


![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)
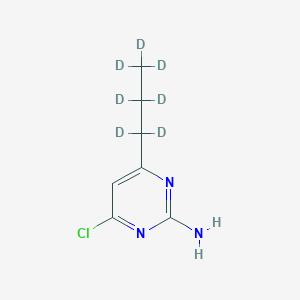
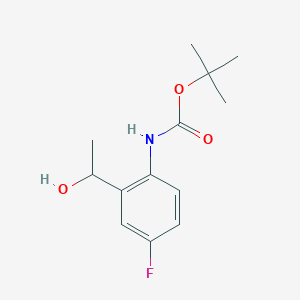

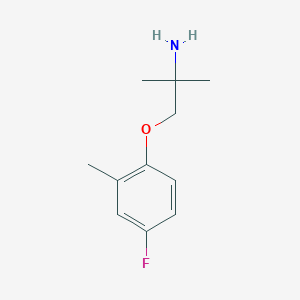
![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
